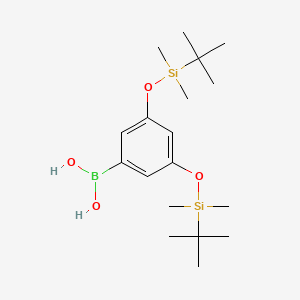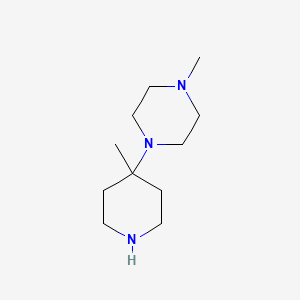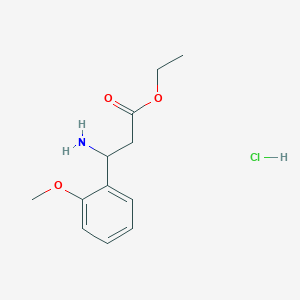
3-アミノ-3-(2-メトキシフェニル)プロパン酸エチル塩酸塩
概要
説明
Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H17NO3·HCl. It is a hydrochloride salt form of ethyl 3-amino-3-(2-methoxyphenyl)propanoate. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
科学的研究の応用
Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
生化学分析
Biochemical Properties
Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases. These interactions are typically characterized by the formation of enzyme-substrate complexes, which facilitate the transfer of amino groups. Additionally, ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride can bind to specific proteins, altering their conformation and activity. This compound’s ability to form hydrogen bonds and hydrophobic interactions with biomolecules is crucial for its biochemical properties .
Cellular Effects
Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride has been shown to affect gene expression by binding to transcription factors or altering chromatin structure, thereby influencing the transcription of target genes .
Molecular Mechanism
The molecular mechanism of action of ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride involves several key processes. At the molecular level, this compound can bind to biomolecules, such as enzymes and receptors, through specific binding interactions. These interactions can result in enzyme inhibition or activation, depending on the nature of the binding. Additionally, ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride can induce changes in gene expression by interacting with transcription factors or epigenetic regulators. These molecular mechanisms are essential for understanding the compound’s effects on cellular function and biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme temperatures can lead to its degradation. Long-term studies have indicated that ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride can have sustained effects on cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or cellular response. Toxicity studies have shown that excessive doses of ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride can result in adverse effects such as organ damage or metabolic disturbances .
Metabolic Pathways
Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions can influence metabolic flux and alter metabolite levels within cells. Additionally, ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biochemical properties .
Transport and Distribution
The transport and distribution of ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within cellular compartments. For example, transporters such as amino acid transporters can mediate the uptake of ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride into cells. Once inside the cell, binding proteins can help distribute the compound to specific organelles or cellular regions, influencing its localization and accumulation .
Subcellular Localization
Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct this compound to particular compartments or organelles within the cell. For instance, it may localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences. The subcellular localization of ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride is crucial for its role in modulating cellular processes and biochemical pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride typically involves the reaction of ethyl 3-amino-3-(2-methoxyphenyl)propanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to achieve high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
作用機序
The mechanism of action of ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Ethyl 3-amino-3-(4-methoxyphenyl)propanoate
- Ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate
Uniqueness
Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity
特性
IUPAC Name |
ethyl 3-amino-3-(2-methoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-3-16-12(14)8-10(13)9-6-4-5-7-11(9)15-2;/h4-7,10H,3,8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFGPRSHAKJSKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


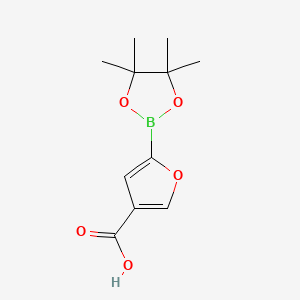
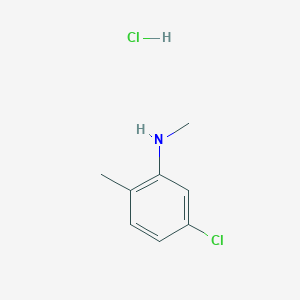
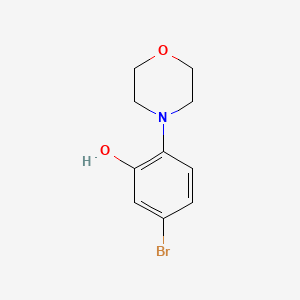
![3-[5-(3-Piperidinyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride](/img/structure/B1462901.png)
![Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine](/img/structure/B1462903.png)

